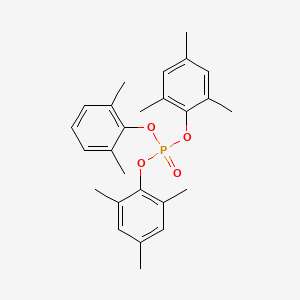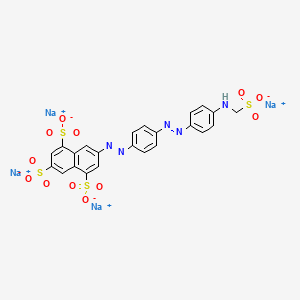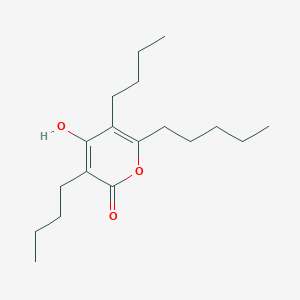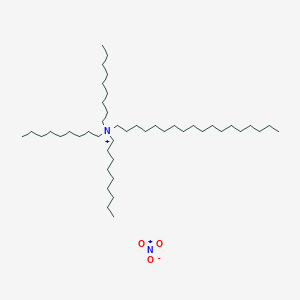
N,N,N-Trinonyloctadecan-1-aminium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trinonyloctadecan-1-aminium nitrate is a chemical compound that belongs to the class of quaternary ammonium salts. These compounds are known for their surfactant properties, which make them useful in a variety of industrial and scientific applications. The compound is characterized by a long hydrophobic tail and a positively charged nitrogen atom, which is balanced by a nitrate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trinonyloctadecan-1-aminium nitrate typically involves the quaternization of a tertiary amine with a long alkyl chain. The reaction is carried out by reacting the amine with an alkyl halide under basic conditions to form the quaternary ammonium salt. The nitrate anion is then introduced by ion exchange with a nitrate salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trinonyloctadecan-1-aminium nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The nitrate anion can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ion exchange resins or salts like sodium chloride can facilitate anion exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N,N,N-Trinonyloctadecan-1-aminium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The mechanism of action of N,N,N-Trinonyloctadecan-1-aminium nitrate is primarily based on its surfactant properties. The long hydrophobic tail interacts with lipid membranes, while the positively charged nitrogen atom interacts with negatively charged molecules. This dual interaction allows the compound to disrupt lipid bilayers and enhance the solubility of hydrophobic compounds.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyloctadecan-1-aminium iodide
- N,N,N-Trimethyloctadecan-1-aminium chloride
- N,N,N-Trimethyloctadecan-1-aminium bromide
Uniqueness
N,N,N-Trinonyloctadecan-1-aminium nitrate is unique due to its specific combination of a long hydrophobic tail and a nitrate anion. This gives it distinct properties compared to other quaternary ammonium salts, such as enhanced solubility in certain solvents and specific interactions with biological membranes.
Properties
CAS No. |
74012-01-4 |
|---|---|
Molecular Formula |
C45H94N2O3 |
Molecular Weight |
711.2 g/mol |
IUPAC Name |
tri(nonyl)-octadecylazanium;nitrate |
InChI |
InChI=1S/C45H94N.NO3/c1-5-9-13-17-21-22-23-24-25-26-27-28-29-33-37-41-45-46(42-38-34-30-18-14-10-6-2,43-39-35-31-19-15-11-7-3)44-40-36-32-20-16-12-8-4;2-1(3)4/h5-45H2,1-4H3;/q+1;-1 |
InChI Key |
QEUHPCNQTOIXPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCC)(CCCCCCCCC)CCCCCCCCC.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


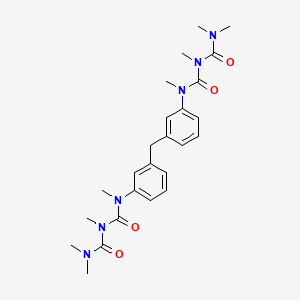
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)

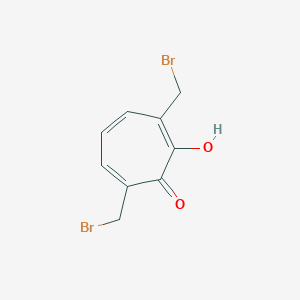


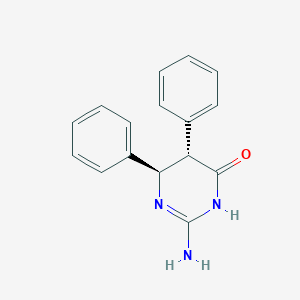
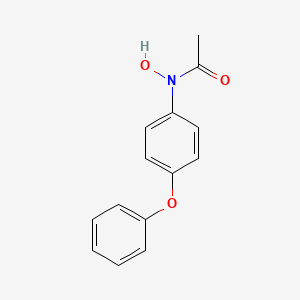
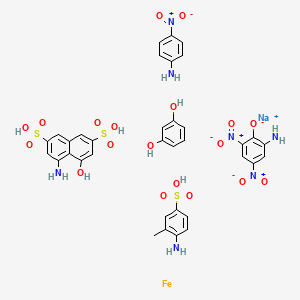
![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
